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Compound of Interest

Compound Name:

(R)-3-((tert-

butoxycarbonyl)amino)-4-(p-

tolyl)butanoic acid

CAS No.: 269398-85-8

Cat. No.: B1277220

Get Quote

Executive Summary & Molecular Architecture
Compound Name: Boc-(R)-3-amino-4-(4-methylphenyl)butanoic acid Synonyms: Boc-

-HoPhe(4-Me)-OH; (3R)-3-(tert-Butoxycarbonylamino)-4-(p-tolyl)butyric acid Molecular
Formula:

Molecular Weight: 307.39 g/mol [1][2]

This molecule features a

-amino acid backbone derived from the homologation of 4-methyl-phenylalanine.[1][2] Unlike

-amino acids, the insertion of a methylene group (

) at the

-position creates a distinct ABX spin system in NMR spectroscopy, rendering the
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-protons diastereotopic.[1][2] This is the primary quality control (QC) checkpoint.

Synthesis Context & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the spectra.[2] This compound is

typically produced via the Arndt-Eistert homologation of Boc-4-methyl-L-phenylalanine.[1][2]

Key Impurity: The corresponding methyl ester (

).[1][2] During the Wolff rearrangement, if the ketene intermediate reacts with residual
methanol instead of water, the ester is formed.

Spectroscopic Flag: A sharp singlet ~3.6 ppm in

-NMR indicates ester contamination.[1][2]

Diagram 1: Synthesis-Dependent Impurity Logic

Boc-4-Me-Phe-OH
(Alpha Amino Acid)

Diazoketone
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+ H2O
(Hydrolysis)

+ MeOH
(Side Reaction)

Boc-(R)-p-tolyl-beta-homoalanine
(Target Acid)

Methyl Ester Analog
(Common Impurity)

Click to download full resolution via product page

Figure 1: The Arndt-Eistert pathway highlights the critical divergence point where methyl ester

impurities form, detectable via NMR.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling
Solvent: DMSO-

is recommended over

to prevent aggregation and ensure distinct separation of the amide proton doublet.[2]

-NMR Data (400 MHz, DMSO- )
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The signature of this molecule is the diastereotopic splitting of the

-methylene protons.[1][2]
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Position (ppm) Multiplicity Integration
Assignment
Logic

NH 6.70 – 6.90
Doublet (

Hz)
1H

Carbamate NH.

[1] Chemical shift

is sensitive to

concentration (H-

bonding).[1][2]

Ar-H 7.05 – 7.15 Multiplet (AA'BB') 4H

The p-tolyl

symmetry

creates a distinct

AA'BB' pattern,

unlike the

complex multiplet

of unsubstituted

Phe.[1][2]

-CH 3.90 – 4.10 Multiplet 1H

The chiral center.

[1][2] Coupled to

NH,

-CH2, and side-

chain CH2.[1][2]

-CH 2.45 – 2.55 dd (ABX) 1H

Diastereotopic

proton A. Often

overlaps with

DMSO solvent

peak (2.50).[1][2]

-CH 2.25 – 2.35 dd (ABX) 1H

Diastereotopic

proton B. Distinct

from proton A

due to chiral

environment.[1]

[2]

Ar-CH 2.26 Singlet 3H Diagnostic p-

methyl group.[1]
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[2] Sharp singlet.

Side Chain CH 2.60 – 2.80 Multiplet 2H
Benzylic protons.

[1][2]

Boc-CH 1.30 – 1.40 Singlet 9H

tert-Butyl group.

[1][2] Dominant

signal used for

integration

normalization.[2]

-NMR Data (100 MHz, DMSO- )
Carbonyls: ~173.5 ppm (COOH), ~155.2 ppm (Boc C=O).[2]

Aromatic Region: Four distinct signals for the p-tolyl ring.[1][2] The quaternary carbons will

appear lower intensity.[2]

(attached to CH2): ~135 ppm[1][2]

(attached to Me): ~136 ppm[1][2]

: ~129 ppm (overlapping signals)[1][2]

Aliphatic:

(Chiral): ~49-51 ppm[1][2]

(

): ~40-42 ppm[1][2]

: ~38 ppm[1][2]

: ~21 ppm[1][2]

: ~28 ppm[1][2]

Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.[2]
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Ion Species m/z (Theoretical) Notes

[M + H] 308.39
Often weak due to Boc lability.

[1][2]

[M + Na] 330.38

Dominant Peak. Sodium

adducts are stable for Boc-

amino acids.[1][2]

[M - Boc + H] 208.27

Fragment ion resulting from in-

source fragmentation (loss of

Boc).[1][2]

[2M + Na] 637.77
Dimer formation is common at

higher concentrations.[2]

Interpretation: The presence of

330.4 confirms the intact mass.[2] If

322 (Methyl ester + Na) is observed, it confirms the presence of the synthesis impurity
described in Section 2.

Infrared Spectroscopy (FT-IR)
Sample Preparation: KBr Pellet or ATR (Attenuated Total Reflectance).[2]

3350 - 3400 cm

: N-H stretch (Boc urethane).[1][2] Broadening indicates hydrogen bonding.[2]

2900 - 3000 cm

: C-H stretches (Aliphatic and Aromatic).[1][2]

1705 - 1720 cm

: C=O stretch (Carboxylic Acid).[1][2] Often appears as a shoulder or broad peak.[2]

1680 - 1695 cm
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: C=O stretch (Boc Carbamate).[1][2] Distinct, strong band.[2]

1510 - 1520 cm

: N-H bending (Amide II).[1][2]

Experimental Protocol: Self-Validating QC Workflow
To ensure the material meets the stringent requirements for drug development, follow this

decision tree.

Diagram 2: Analytical Decision Matrix

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.peptide.com/product/fmoc-phe4-nh-boc-oh-174132-31-1/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-4-_p-tolylamino_butanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-4-_p-tolylamino_butanoic-acid
https://www.peptide.com/product/fmoc-phe4-nh-boc-oh-174132-31-1/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-4-_p-tolylamino_butanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277220?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Sample
Boc-(R)-p-tolyl-beta-HoPhe

TLC Check
(Hex/EtOAc 1:1)

1H-NMR (DMSO-d6)

Single Spot

Check 3.6 ppm
(Methyl Ester?)

Check 1.4 ppm
(Integral = 9H?)

No

Recrystallize
(EtOAc/Hexane)

Yes (Singlet Present)

No (Boc Loss)

Release for Synthesis

Yes

Retest

Click to download full resolution via product page

Figure 2: Quality Control workflow focusing on the specific detection of methyl ester byproducts

and Boc-group integrity.
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Protocol Steps:
Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-

. If the solution is cloudy, filter through a cotton plug; suspended solids will distort the
baseline and integration.

Acquisition: Acquire

-NMR with at least 64 scans to resolve the benzylic multiplets.

Phasing: Manually phase the spectrum, focusing on the Boc singlet (1.4 ppm) to ensure the

baseline is flat.

Integration: Set the Boc singlet to 9.00.

Validation:

Verify the p-tolyl methyl singlet at ~2.26 ppm integrates to 3.0 ± 0.1.[1][2]

Verify the aromatic region integrates to 4.0 ± 0.2.[2]

Pass Criteria: No singlet at 3.6 ppm (Methyl Ester < 1 mol%).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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